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molecular formula C15H21BO4 B8775490 Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B8775490
M. Wt: 276.14 g/mol
InChI Key: VRNQCNRMTFOMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07576098B2

Procedure details

To a degassed mixture of methyl 2-iodo-6-methylbenzoate (220 mg, 0.9 mmol), 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (0.16 mL, 1.1 mmol), TEA (0.4 mL, 2.7 mmol) in 2 mL dioxane was added Pd(PPh3)2Cl2 (20 mg, 0.03 mmol). The mixture was stirred at 165° C. for 10 min in a microwave oven. The mixture was diluted with EtOAc, washed with sat. NH4C1, H2O and brine, dried over (Na2SO4), filtered and concentrated. The crude product was purified by HPLC to afford 65 mg (35%) of Intermediate 296.1.
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20 mg
Type
catalyst
Reaction Step Three
Yield
35%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:3]=1[C:4]([O:6][CH3:7])=[O:5].[CH3:13][C:14]1([CH3:21])[C:18]([CH3:20])([CH3:19])[O:17][BH:16][O:15]1>O1CCOCC1.CCOC(C)=O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:12][C:8]1[CH:9]=[CH:10][CH:11]=[C:2]([B:16]2[O:17][C:18]([CH3:20])([CH3:19])[C:14]([CH3:21])([CH3:13])[O:15]2)[C:3]=1[C:4]([O:6][CH3:7])=[O:5] |^1:36,55|

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
IC1=C(C(=O)OC)C(=CC=C1)C
Name
Quantity
0.16 mL
Type
reactant
Smiles
CC1(OBOC1(C)C)C
Name
TEA
Quantity
0.4 mL
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
20 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 165° C. for 10 min in a microwave oven
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with sat. NH4C1, H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by HPLC

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1=C(C(=O)OC)C(=CC=C1)B1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 65 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 26.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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